molecular formula C14H15F2NO4 B13533413 1-(tert-Butoxycarbonyl)-4,6-difluoroindoline-2-carboxylic acid

1-(tert-Butoxycarbonyl)-4,6-difluoroindoline-2-carboxylic acid

Cat. No.: B13533413
M. Wt: 299.27 g/mol
InChI Key: RTYDEPOXGJBNOU-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the indole core can be achieved using hydrogenation or metal hydrides.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with new functional groups replacing fluorine atoms.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with molecular targets through its indole core and fluorine atoms. The Boc group provides stability and protection during reactions, which can be removed under acidic conditions to reveal the active amine group .

Comparison with Similar Compounds

    1-[(tert-butoxy)carbonyl]-indole-2-carboxylic acid: Lacks fluorine atoms, making it less reactive in certain substitution reactions.

    4,6-difluoro-1H-indole-2-carboxylic acid: Lacks the Boc group, making it less stable during synthesis.

    1-[(tert-butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid: Contains only one fluorine atom, affecting its reactivity and properties.

Uniqueness: 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the combination of the Boc protecting group, two fluorine atoms, and the indole core, which provides a balance of stability and reactivity for various applications .

Properties

Molecular Formula

C14H15F2NO4

Molecular Weight

299.27 g/mol

IUPAC Name

4,6-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C14H15F2NO4/c1-14(2,3)21-13(20)17-10-5-7(15)4-9(16)8(10)6-11(17)12(18)19/h4-5,11H,6H2,1-3H3,(H,18,19)

InChI Key

RTYDEPOXGJBNOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2F)F)C(=O)O

Origin of Product

United States

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